Gastrin I (human) (sulfated)

Beschreibung

BenchChem offers high-quality Gastrin I (human) (sulfated) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gastrin I (human) (sulfated) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

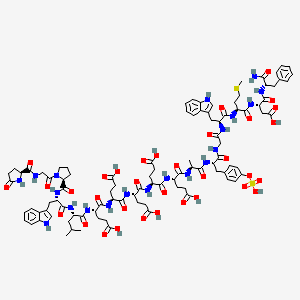

Molekularformel |

C97H124N20O34S2 |

|---|---|

Molekulargewicht |

2178.3 g/mol |

IUPAC-Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C97H124N20O34S2/c1-49(2)39-68(114-95(145)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(147)73-19-12-37-117(73)76(120)48-102-85(135)60-24-30-74(118)104-60)93(143)110-65(29-35-81(129)130)91(141)109-64(28-34-80(127)128)90(140)108-63(27-33-79(125)126)89(139)107-62(26-32-78(123)124)88(138)106-61(25-31-77(121)122)87(137)103-50(3)84(134)113-69(41-52-20-22-55(23-21-52)151-153(148,149)150)86(136)101-47-75(119)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(144)111-66(36-38-152-4)92(142)115-72(44-82(131)132)96(146)112-67(83(98)133)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100H,12,19,24-44,47-48H2,1-4H3,(H2,98,133)(H,101,136)(H,102,135)(H,103,137)(H,104,118)(H,105,119)(H,106,138)(H,107,139)(H,108,140)(H,109,141)(H,110,143)(H,111,144)(H,112,146)(H,113,134)(H,114,145)(H,115,142)(H,116,147)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,148,149,150)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1 |

InChI-Schlüssel |

WSLIFCVCCVWYQQ-RNXBIMIWSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8 |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Sulfated Human Gastrin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin I, a peptide hormone, plays a crucial role in the regulation of gastric acid secretion and mucosal cell growth. In its sulfated form, human Gastrin I acts as a high-affinity agonist for the cholecystokinin (B1591339) 2 receptor (CCK2R), a G-protein coupled receptor (GPCR). This binding event initiates a cascade of intracellular signaling pathways, primarily through the Gq alpha subunit, leading to the activation of phospholipase C and subsequent downstream signaling. This technical guide provides a comprehensive overview of the mechanism of action of sulfated human Gastrin I, with a focus on its interaction with the CCK2R and the subsequent signaling cascades. It includes quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visual representations of the signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Gastrin is a key gastrointestinal hormone responsible for stimulating gastric acid secretion.[1] It exists in various isoforms, with Gastrin I (G17) being a prominent form. The biological activity of gastrin is significantly influenced by post-translational modifications, particularly sulfation of a tyrosine residue.[2] Sulfated Gastrin I exhibits a high affinity for the cholecystokinin 2 receptor (CCK2R), which is expressed on various cell types in the stomach, including parietal cells and enterochromaffin-like (ECL) cells.[1][3] The activation of CCK2R by sulfated Gastrin I is a critical event in both physiological processes and pathological conditions, including certain types of cancer.[4] This guide will delve into the molecular mechanisms underlying the action of sulfated human Gastrin I.

Receptor Binding and Activation

Sulfated human Gastrin I primarily exerts its effects by binding to the CCK2R.[1] This interaction is characterized by high affinity, and sulfation of the gastrin molecule has been shown to increase its affinity for the receptor.[5][6]

Quantitative Data on Receptor Binding

The binding affinity of gastrin analogues to the CCK2R is typically determined through radioligand binding assays. The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating higher affinity.

| Ligand | Receptor | Preparation | Kd (nM) | Reference |

| Sulfated Gastrin-17 (Gastrin-17-II) | Gastrin Receptor (CCK2R) | Guinea Pig Pancreatic Acini | 0.08 | [5] |

| Desulfated Gastrin-17 (Gastrin-17-I) | Gastrin Receptor (CCK2R) | Guinea Pig Pancreatic Acini | 1.5 | [5] |

| Cholecystokinin-8 (CCK-8) | Gastrin Receptor (CCK2R) | Guinea Pig Pancreatic Acini | 0.4 | [5] |

| Desulfated CCK-8 | Gastrin Receptor (CCK2R) | Guinea Pig Pancreatic Acini | 28 | [5] |

Primary Signaling Pathway: The Gq-PLC-Ca2+ Axis

Upon binding of sulfated Gastrin I, the CCK2R undergoes a conformational change, leading to the activation of its coupled heterotrimeric G-protein. The CCK2R primarily couples to the Gq alpha subunit (Gαq).[7]

Signaling Cascade

-

Gq Activation: The activated CCK2R acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates from the βγ subunits and activates phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+ concentration, activates protein kinase C (PKC).

Signaling Pathway Diagram

Downstream Signaling Cascades

The initial signals generated by the Gq-PLC pathway propagate through several downstream cascades, leading to diverse cellular responses, including cell proliferation, gene expression, and gastric acid secretion.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Gastrin I is a known mitogen, and its proliferative effects are partly mediated by the activation of the MAPK/ERK pathway.

-

PKC-mediated Activation: Activated PKC can phosphorylate and activate Raf kinase.

-

ERK Activation: Raf then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2 (p44/42 MAPK).

-

Nuclear Translocation and Gene Expression: Activated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, such as c-Fos and c-Jun, leading to the expression of genes involved in cell cycle progression, like Cyclin D1.[4]

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another crucial signaling route activated by Gastrin I, playing a role in cell survival and proliferation. The exact mechanism of PI3K activation downstream of CCK2R can be complex and may involve cross-talk with other receptor tyrosine kinases.

Downstream Signaling Diagram

Experimental Protocols

Radioligand Binding Assay for CCK2R

This protocol is for a competitive binding assay to determine the affinity of unlabeled ligands for the CCK2R.

Materials:

-

Cell membranes expressing CCK2R

-

Radiolabeled ligand (e.g., 125I-Gastrin I)

-

Unlabeled sulfated Gastrin I (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[8]

-

Wash buffer (ice-cold binding buffer)

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI)[8]

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled sulfated Gastrin I in binding buffer.

-

In a 96-well plate, add in the following order:

-

150 µL of cell membrane preparation (3-20 µg protein for cells or 50-120 µg for tissue)[8]

-

50 µL of unlabeled Gastrin I dilution or buffer (for total binding)

-

50 µL of radiolabeled Gastrin I at a fixed concentration (near its Kd).

-

-

To determine non-specific binding, add a high concentration of unlabeled Gastrin I to a set of wells.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

-

Terminate the binding by rapid vacuum filtration through the filter plate.

-

Wash the filters four times with ice-cold wash buffer.[8]

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Gastrin-Induced Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration in response to Gastrin I stimulation.

Materials:

-

Cells expressing CCK2R

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Sulfated Gastrin I

-

Fluorescence plate reader with automated injection

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in HBSS.

-

Remove the culture medium and add the Fluo-4 AM loading solution to the cells.

-

Incubate for 60 minutes at 37°C.

-

Wash the cells twice with HBSS.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Measure the baseline fluorescence.

-

Inject a solution of sulfated Gastrin I at the desired concentration.

-

Immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Western Blot for Gastrin-Induced ERK Phosphorylation

This protocol detects the phosphorylation of ERK1/2 as a marker of MAPK pathway activation.

Materials:

-

Cells expressing CCK2R

-

Sulfated Gastrin I

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and serum-starve overnight.

-

Treat cells with sulfated Gastrin I for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

Experimental Workflow Diagram

References

- 1. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to the Biological Functions of Sulfated Human Gastrin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin is a crucial peptide hormone that plays a primary role in the regulation of gastric acid secretion and the maintenance of the gastric mucosa.[1] It exists in various isoforms, with Gastrin I being a prominent form in humans. A key post-translational modification of Gastrin I is the sulfation of its tyrosine residue, leading to the formation of sulfated Gastrin I (Gastrin II). While both sulfated and non-sulfated forms are biologically active, the significance of this sulfation has been a subject of extensive research. This technical guide provides an in-depth overview of the core biological functions of sulfated human Gastrin I, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Data Presentation: Quantitative Analysis of Sulfated Gastrin I Bioactivity

The biological activity of sulfated Gastrin I has been quantified in various studies, particularly in comparison to its non-sulfated counterpart and other gastrin-related peptides. The following tables summarize key quantitative data from the literature.

Table 1: Comparative Effects of Sulfated and Non-Sulfated Gastrin-17 on Gastric Acid Secretion in Humans [2][3][4]

| Parameter | Sulfated Gastrin-17 | Non-Sulfated Gastrin-17 | Significance |

| Maximal Acid Response (mmol/h) | 35.7 +/- 4.3 | 39.8 +/- 7.5 | Not Significant (NS) |

| 50% Effective Dose (pmol/kg/h) | 22.2 +/- 6.7 | 29.3 +/- 5.8 | Not Significant (NS) |

| 50% Effective Serum Concentration (pmol/l) | 34.7 +/- 5.0 | 42.5 +/- 11.8 | Not Significant (NS) |

Table 2: Pharmacokinetics of Sulfated and Non-Sulfated Gastrin Peptides in Humans [5][6]

| Peptide | Half-life (min) | Metabolic Clearance Rate (MCR) (ml·kg⁻¹·min⁻¹) | Apparent Volume of Distribution (Vd) (ml/kg) |

| Non-sulfated Gastrin-17 | 5.3 ± 0.3 | 16.5 ± 1.3 | 124.3 ± 9.6 |

| Sulfated Gastrin-6 | 2.1 ± 0.3 | 42.8 ± 3.7 | 139.0 ± 30.5 |

| Non-sulfated Gastrin-6 | 1.9 ± 0.3 | 139.4 ± 9.6 | 392.0 ± 81.6 |

Table 3: Receptor Binding Affinities (Kd) for Gastrin and CCK Receptors [7]

| Peptide | Gastrin Receptor (Kd, nM) | CCK Receptor (Relative Potency) |

| Sulfated Gastrin-17 (Gastrin-17-II) | 0.08 | des(SO3)CCK-8 = Gastrin-17-II > Gastrin-17-I |

| Non-sulfated Gastrin-17 (Gastrin-17-I) | 1.5 | |

| CCK-8 | 0.4 | CCK-8 >> des(SO3)CCK-8 |

| Desulfated CCK-8 | 28 |

Core Biological Functions

Sulfated human Gastrin I, like its non-sulfated form, exerts its physiological effects primarily through the cholecystokinin (B1591339) B (CCKB) receptor, also known as the gastrin receptor.[8][9][10]

Regulation of Gastric Acid Secretion

A primary and well-established function of gastrin is the stimulation of gastric acid secretion from parietal cells in the stomach lining.[1][11] Studies in humans have shown that sulfated and non-sulfated Gastrin-17 have similar potencies in stimulating gastric acid secretion, with no significant difference in their maximal acid response or effective doses.[2][3][4] The process is initiated by the binding of gastrin to CCKB receptors on enterochromaffin-like (ECL) cells, which triggers the release of histamine.[11][12] Histamine then acts on H2 receptors on parietal cells to stimulate the H+/K+ ATPase proton pump, leading to acid secretion.[13]

Trophic Effects on Gastric Mucosa

Gastrin is a potent trophic factor for the gastric mucosa, promoting the proliferation and maintenance of gastric epithelial cells.[1][5] This includes stimulating the maturation of parietal cells and the growth of the fundic mucosa.[14] The mitogenic effects of gastrin are mediated through the CCKB receptor and involve the activation of downstream signaling pathways that lead to cell growth and proliferation.[15]

Other Physiological Roles

Beyond its effects on the stomach, sulfated gastrin has been shown to influence other physiological processes. In cattle, it stimulates the release of ghrelin and growth hormone while inhibiting insulin (B600854) secretion.[16] Gastrin also increases antral muscle mobility, promotes stomach contractions, and plays a role in the relaxation of the ileocecal sphincter.[14]

Signaling Pathways of Sulfated Gastrin I

The binding of sulfated Gastrin I to the CCKB receptor initiates a cascade of intracellular signaling events. The CCKB receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[10]

Activation of the CCKB receptor by sulfated Gastrin I leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[15] These events lead to the activation of downstream kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which ultimately results in the physiological responses of acid secretion and cell proliferation.[15][17]

Caption: Signaling pathway of sulfated Gastrin I via the CCKB receptor.

Experimental Protocols

Measurement of Gastric Acid Secretion in Humans

This protocol is a generalized representation based on methodologies described in the literature.[3][18][19][20]

References

- 1. Gastrin and gastric epithelial physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Metabolism and acid secretory effect of sulfated and nonsulfated gastrin-6 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CCKBR cholecystokinin B receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Gastrin and the enterochromaffin-like cell: an acid update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. usbio.net [usbio.net]

- 15. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulfated gastrin stimulates ghrelin and growth hormone release but inhibits insulin secretion in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gastrokine 1 inhibits gastrin-induced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Interaction Between Sulfated Human Gastrin I and the CCK2 Receptor

This technical guide provides a comprehensive overview of the molecular interactions between sulfated human Gastrin I and its cognate receptor, the cholecystokinin (B1591339) 2 receptor (CCK2R). This interaction is pivotal in various physiological processes, including the regulation of gastric acid secretion and mucosal growth, and is implicated in the pathophysiology of certain cancers.[1][2][3] This document details the binding kinetics, signaling pathways, and experimental methodologies essential for research and development in this field.

Quantitative Data on Ligand-Receptor Interaction

The affinity and potency of Gastrin I and related peptides for the CCK2 receptor have been quantified through various in vitro assays. The CCK2 receptor, also known as the gastrin receptor, binds both gastrin and cholecystokinin (CCK) with high affinity.[4] While some studies suggest the receptor does not strongly discriminate between sulfated and non-sulfated ligands, others have demonstrated that sulfation can enhance binding affinity.[5][6] The data presented below are derived from competitive binding and functional assays.

Table 1: Binding Affinity of Gastrin and Related Peptides for the CCK2 Receptor

This table summarizes the equilibrium dissociation constants (Kd) and inhibition constants (Ki) from radioligand binding assays. These values indicate the concentration of a ligand required to occupy 50% of the receptors at equilibrium.

| Ligand | Assay Type | Radioligand | Preparation | Kd / Ki (nM) | Source |

| Gastrin-17 (Sulfated) | Competitive Binding | ¹²⁵I-Gastrin | Guinea Pig Pancreatic Acini | 0.08 (Kd) | [7] |

| Gastrin-17 (Non-sulfated) | Competitive Binding | ¹²⁵I-Gastrin | Guinea Pig Pancreatic Acini | 1.5 (Kd) | [7] |

| CCK-8 (Sulfated) | Competitive Binding | ¹²⁵I-Gastrin | Guinea Pig Pancreatic Acini | 0.4 (Kd) | [7] |

| CCK-8 (Non-sulfated) | Competitive Binding | ¹²⁵I-Gastrin | Guinea Pig Pancreatic Acini | 28 (Kd) | [7] |

| CCK-8 (Sulfated) | Saturation Binding | ¹²⁵I-CCK-8 | Human Recombinant Membranes | 0.22 (Kd) | [8] |

| Gastrin, CCK-8, CCK-58 | Competitive Binding | Not Specified | Not Specified | ~0.3 - 1.0 (Ki) | [9] |

Table 2: Functional Potency of Gastrin and Related Peptides at the CCK2 Receptor

This table presents the half-maximal effective concentrations (EC50) from cell-based functional assays, which measure the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

| Ligand | Assay Type | Measured Response | Cell Line | EC50 (nM) | Source |

| Little Gastrin I | IP-One Accumulation | TR-FRET | 1321N1 | 0.63 | [10] |

| Sincalide (CCK-8) | IP-One Accumulation | TR-FRET | 1321N1 | 0.82 | [10] |

| Pentagastrin | IP-One Accumulation | TR-FRET | 1321N1 | 1.2 | [10] |

| Gastrin Tetrapeptide | IP-One Accumulation | TR-FRET | 1321N1 | 17.0 | [10] |

CCK2 Receptor Signaling Pathways

The CCK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq family of G proteins.[11][12] The binding of an agonist like sulfated Gastrin I induces a conformational change in the receptor, initiating a cascade of intracellular signaling events that mediate the peptide's physiological effects, including cell proliferation and gastric acid secretion.[3][11][13]

Upon activation, the Gαq subunit stimulates phospholipase Cβ (PLCβ).[14][11] PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[12] The subsequent increase in intracellular Ca²⁺, along with DAG, activates isoforms of protein kinase C (PKC).[3][14]

These initial events lead to the activation of multiple downstream effector pathways, including the mitogen-activated protein kinase (MAPK) cascade, the PI3K/AKT pathway, and Src tyrosine kinase, ultimately promoting cellular responses like proliferation and differentiation.[11][15]

Experimental Protocols

Studying the interaction between Gastrin I and the CCK2 receptor requires robust and validated experimental methods. Radioligand binding assays are the gold standard for quantifying binding affinity, while functional assays measure the downstream consequences of receptor activation.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of a non-radioactive test compound (e.g., sulfated Gastrin I) by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells engineered to express a high density of human CCK2 receptors.

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[8]

-

-

Binding Reaction:

-

In a multi-well plate, add a constant concentration of cell membranes expressing the CCK2 receptor.

-

Add a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-CCK-8).[8]

-

Add varying concentrations of the unlabeled competitor ligand (sulfated Gastrin I).

-

For determining non-specific binding, add a high concentration of an unlabeled ligand to a set of control wells.[8]

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[8]

-

-

Separation and Detection:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8]

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]

-

Measure the radioactivity retained on each filter using a scintillation or gamma counter.

-

-

Data Analysis:

-

Plot the measured radioactivity against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

References

- 1. Gastrin [vivo.colostate.edu]

- 2. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 5. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Premises for Cholecystokinin and Gastrin Peptides in Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gastrin - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 15. researchgate.net [researchgate.net]

The Critical Role of Tyrosyl Sulfation in Modulating Gastrin I Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of tyrosine O-sulfation in the biological activity of Gastrin I. Gastrin I, a primary hormonal regulator of gastric acid secretion and mucosal growth, exists in both sulfated (Gastrin-II) and non-sulfated (Gastrin-I) forms. The post-translational addition of a sulfate (B86663) group to the tyrosine residue significantly influences its receptor binding affinity, potency, and overall physiological function. This document provides a comprehensive overview of the biochemical significance of Gastrin I sulfation, detailed comparisons of the activity of its sulfated and non-sulfated forms, relevant experimental methodologies, and the signaling pathways involved.

Biochemical Significance of Gastrin I Sulfation

Gastrin is a peptide hormone synthesized in G-cells of the gastric antrum and duodenum.[1] The primary bioactive form, Gastrin-17, can undergo O-sulfation at the tyrosyl residue, a modification that has been shown to impact its interaction with its primary receptor, the cholecystokinin (B1591339) 2 receptor (CCK2R), as well as the cholecystokinin 1 receptor (CCK1R).[1][2] While both sulfated and non-sulfated gastrin bind to the CCK2R with high affinity, sulfation significantly enhances the affinity of gastrin for the CCK1R, a receptor for which cholecystokinin (CCK) is the primary ligand.[3][4] This cross-reactivity has important physiological implications, particularly in tissues where both receptor subtypes are expressed.

The degree of gastrin sulfation can vary depending on the tissue and physiological state. For instance, in the antrum and duodenum of healthy individuals, approximately 45% of gastrins are sulfated.[5] However, this proportion can change in hypergastrinemic states.[6] The enzymatic process of sulfation is catalyzed by tyrosylprotein sulfotransferase (TPST), which transfers a sulfate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the tyrosine residue.[7]

Comparative Analysis of Sulfated vs. Non-Sulfated Gastrin I Activity

The sulfation of Gastrin I has a demonstrable effect on its biological activity, particularly concerning receptor binding and stimulation of gastric acid secretion.

Receptor Binding Affinity

Sulfation of Gastrin-17 (G-17) increases its affinity for both gastrin (CCK2R) and CCK (CCK1R) receptors.[3] However, the magnitude of this effect is more pronounced for the CCK1R. The CCK2R exhibits a high affinity for both sulfated and non-sulfated gastrin, as well as for CCK.[2] In contrast, the CCK1R displays a high affinity for sulfated CCK and a significantly lower affinity for non-sulfated CCK and gastrin.[4]

Table 1: Comparative Binding Affinities (Kd) of Sulfated and Non-Sulfated Gastrin I and Related Peptides for Gastrin (CCK2R) Receptors

| Peptide | Dissociation Constant (Kd) for Gastrin Receptor (nM) |

| Sulfated Gastrin-17 (Gastrin-II) | 0.08[3] |

| Non-sulfated Gastrin-17 (Gastrin-I) | 1.5[3] |

| Cholecystokinin-8 (CCK-8) | 0.4[3] |

| Desulfated Cholecystokinin-8 | 28[3] |

Data from studies on guinea pig pancreatic acini.[3]

Gastric Acid Secretion

The influence of sulfation on gastrin-stimulated gastric acid secretion has been a subject of investigation with some apparently conflicting results depending on the gastrin peptide length. Studies on Gastrin-17 in humans have shown that tyrosine O-sulfation does not significantly alter its potency in stimulating gastric acid secretion.[8][9]

However, for shorter gastrin peptides like Gastrin-6, sulfation appears to enhance its biological activity.[1] Sulfated Gastrin-6 demonstrated a higher efficacy in stimulating maximal acid output compared to its non-sulfated counterpart.[1][10]

Table 2: Pharmacodynamic Parameters of Sulfated and Non-Sulfated Gastrin Peptides on Gastric Acid Secretion in Humans

| Peptide | Maximum Acid Output (mmol H+/50 min) | EC50 (pmol/L) |

| Non-sulfated Gastrin-17 | 28.3 ± 2.0 | 43 ± 6 |

| Sulfated Gastrin-6 | 24.5 ± 2.0 | 24 ± 2 |

| Non-sulfated Gastrin-6 | 19.3 ± 2.3 | 25 ± 2 |

Data are presented as mean ± SEM.[10]

Other Biological Activities

Beyond gastric acid secretion, sulfated gastrin has been shown to influence other physiological processes. For example, it can stimulate the release of ghrelin and growth hormone while inhibiting insulin (B600854) secretion in cattle.[11] Gastrin also exerts a trophic effect on the gastric mucosa, stimulating the proliferation of enterochromaffin-like (ECL) cells.[12]

Signaling Pathways Modulated by Gastrin I Sulfation

Gastrin exerts its effects by binding to the CCK2R, a G protein-coupled receptor (GPCR).[13] Upon ligand binding, the receptor activates several intracellular signaling cascades, primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in a cellular response, such as histamine (B1213489) release from ECL cells, which then stimulates acid secretion from parietal cells.[2]

While both sulfated and non-sulfated gastrin activate the CCK2R, the differential binding affinities, particularly for the CCK1R, suggest that sulfation can modulate the overall signaling landscape, especially in tissues co-expressing both receptor subtypes.

Experimental Protocols

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of sulfated and non-sulfated gastrin to their receptors.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line expressing the receptor of interest (e.g., CCK2R-transfected CHO cells) or from tissues known to express the receptor (e.g., gastric mucosa).[14]

-

Radioligand: Use a radiolabeled ligand, such as 125I-Gastrin-17, at a fixed concentration.

-

Competition Binding: Incubate the membranes with the radioligand in the presence of increasing concentrations of unlabeled competitor peptides (sulfated and non-sulfated Gastrin I).

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 30°C).[14]

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT or BrdU)

These assays are used to assess the effect of sulfated and non-sulfated gastrin on cell growth and proliferation.

Methodology (MTT Assay):

-

Cell Seeding: Seed cells (e.g., AGS gastric adenocarcinoma cells) in a 96-well plate and allow them to adhere overnight.[15]

-

Treatment: Treat the cells with various concentrations of sulfated and non-sulfated Gastrin I for a specified period (e.g., 24, 48, 72 hours).[15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to an untreated control.

Methodology (BrdU Incorporation Assay):

-

Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay.

-

BrdU Labeling: Add BrdU (bromodeoxyuridine) to the cell culture medium and incubate for a few hours. BrdU, a synthetic analog of thymidine, will be incorporated into the DNA of proliferating cells.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.

-

Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition: Add a substrate that is converted by the enzyme into a colored product.

-

Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.

Conclusion

The sulfation of Gastrin I is a critical post-translational modification that significantly modulates its biological activity. While its effect on gastric acid secretion stimulated by Gastrin-17 in humans appears to be minimal, sulfation enhances the affinity of gastrin for both CCK1 and CCK2 receptors and increases the efficacy of shorter gastrin fragments. For researchers and professionals in drug development, understanding the nuances of Gastrin I sulfation is essential for the design of potent and selective ligands targeting gastrin and CCK receptors, and for elucidating the complex physiological roles of this important hormone in health and disease.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Premises for Cholecystokinin and Gastrin Peptides in Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement and occurrence of sulfated gastrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Enzymatic sulfation of gastrin in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Does sulfation of gastrin influence gastric acid secretion in man? | Semantic Scholar [semanticscholar.org]

- 10. Metabolism and acid secretory effect of sulfated and nonsulfated gastrin-6 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfated gastrin stimulates ghrelin and growth hormone release but inhibits insulin secretion in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of gastric mucosal proliferation induced by gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mucosal gastrin receptor. I. Assay standardization and fulfillment of receptor criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gastrokine 1 inhibits gastrin-induced cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Physiological Effects of Sulfated Human Gastrin I

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrin I, a peptide hormone, is a primary regulator of gastric acid secretion and plays a crucial role in the trophic maintenance of the gastrointestinal mucosa.[1][2][3] It exists in various isoforms, with Gastrin-17 (G-17) being a principal circulating form. Gastrin I can undergo post-translational modification, notably sulfation of the tyrosine residue at position 12, to form sulfated Gastrin I. This modification can influence its metabolic fate and, in some contexts, its biological activity.[4][5] The physiological effects of gastrin are mediated primarily through the cholecystokinin-B receptor (CCK2R), a G-protein coupled receptor (GPCR) found on parietal and enterochromaffin-like (ECL) cells in the stomach.[6][7] Understanding the specific in vivo effects of sulfated Gastrin I is critical for elucidating its role in both normal physiology and pathological conditions, including hypergastrinemic states and gastrointestinal malignancies.[8][9][10]

Receptor Binding and Biological Activity

The biological actions of gastrin are initiated by its binding to the CCK2R, which exhibits high affinity for both gastrin and cholecystokinin (B1591339) (CCK).[6][11] Sulfation of the tyrosine moiety in Gastrin I has been shown to significantly enhance its binding affinity for the gastrin receptor.

Receptor Binding Affinity

Studies on guinea pig pancreatic acini demonstrate that sulfation increases the affinity of Gastrin-17 for the gastrin receptor by nearly 20-fold compared to its non-sulfated counterpart.[4] While the CCK2R binds both sulfated and non-sulfated gastrin, the CCK1 receptor (formerly CCK-A) shows a marked preference for sulfated ligands like CCK, and binds gastrin with a much lower affinity.[4][12]

Table 1: Comparative Binding Affinities for Gastrin Receptors

| Ligand | Dissociation Constant (Kd) for Gastrin Receptor |

|---|---|

| Sulfated Gastrin-17 (G-17-II) | 0.08 nM |

| Non-sulfated Gastrin-17 (G-17-I) | 1.5 nM |

| Cholecystokinin-8 (CCK-8) | 0.4 nM |

| Desulfated CCK-8 | 28 nM |

Data derived from studies on guinea pig pancreatic acini.[4]

Core Physiological Effects In Vivo

Gastric Acid Secretion

Gastrin is the most potent known stimulus for gastric acid secretion.[7] It acts directly on parietal cells and indirectly by stimulating histamine (B1213489) release from ECL cells, which in turn acts on parietal cells in a paracrine manner.[7][13] In vivo studies in humans have investigated whether sulfation alters the acid-stimulating potency of Gastrin-17. The results indicate that tyrosine sulfation does not significantly influence the gastric acid secretory potency of Gastrin-17 in humans.[14][15] Similar maximal acid responses, 50% effective doses (ED50), and 50% effective concentrations (EC50) were observed for both sulfated and non-sulfated forms.[14]

However, for the smaller circulating form, Gastrin-6, sulfation appears to increase its efficacy, resulting in a higher maximal acid output compared to non-sulfated Gastrin-6, though still lower than that of Gastrin-17.[16][17]

Table 2: In Vivo Effects of Sulfated vs. Non-sulfated Gastrin on Gastric Acid Secretion in Humans

| Gastrin Form | Maximal Acid Response | 50% Effective Dose (ED50) | 50% Effective Concentration (EC50) |

|---|---|---|---|

| Gastrin-17 | |||

| Sulfated G-17 | 35.7 ± 4.3 mmol/h[14][15] | 22.2 ± 6.7 pmol/kg/h[14][15] | 34.7 ± 5.0 pmol/L[14] |

| Non-sulfated G-17 | 39.8 ± 7.5 mmol/h[14][15] | 29.3 ± 5.8 pmol/kg/h[14][15] | 42.5 ± 11.8 pmol/L[14] |

| Gastrin-6 vs. Gastrin-17 | |||

| Sulfated G-6 | 24.5 ± 2.0 mmol H+/50 min[16][17] | - | 24 ± 2 pmol/L[16][17] |

| Non-sulfated G-6 | 19.3 ± 2.3 mmol H+/50 min[16][17] | - | 25 ± 2 pmol/L[16][17] |

| Non-sulfated G-17 | 28.3 ± 2.0 mmol H+/50 min[16][17] | - | 43 ± 6 pmol/L[16][17] |

Note: Data for G-17 and G-6 were obtained from separate studies with different protocols and are not directly comparable. The G-17 study showed no significant difference (NS) between sulfated and non-sulfated forms.

Trophic Effects: Cell Proliferation and Differentiation

Gastrin exerts significant growth-promoting effects on the gastric mucosa, particularly on the ECL and parietal cell populations.[13][18][19] This trophic action is critical for maintaining mucosal integrity.[1] Chronic hypergastrinemia, whether due to pathological conditions like Zollinger-Ellison syndrome or long-term use of proton pump inhibitors, leads to hyperplasia of ECL cells, which can progress to neuroendocrine tumors.[8][10] Gastrin's proliferative effects are also implicated in the growth of various gastrointestinal cancers, including gastric and colorectal carcinomas, where it can act in an autocrine or paracrine fashion.[9][20][21][22]

Pharmacokinetics In Vivo

Sulfation plays a more pronounced role in the metabolism and clearance of gastrin than in its acid-stimulating activity. Studies in humans have shown that sulfation protects Gastrin-17 from metabolism, resulting in a half-life that is two to five times longer than its unsulfated counterpart.[5] In contrast, for the smaller Gastrin-6 peptide, sulfation significantly decreases its metabolic clearance rate (MCR) compared to the non-sulfated form, thereby enhancing its efficacy.[16][17]

Table 3: Comparative Pharmacokinetics of Gastrin Peptides in Humans

| Gastrin Form | Half-life (t½) | Metabolic Clearance Rate (MCR) | Apparent Volume of Distribution (Vd) |

|---|---|---|---|

| Gastrin-6 | |||

| Sulfated G-6 | 2.1 ± 0.3 min[16][17] | 42.8 ± 3.7 mL·kg⁻¹·min⁻¹[16][17] | 139.0 ± 30.5 mL/kg[16][17] |

| Non-sulfated G-6 | 1.9 ± 0.3 min[16][17] | 139.4 ± 9.6 mL·kg⁻¹·min⁻¹[16][17] | 392.0 ± 81.6 mL/kg[16][17] |

| Gastrin-17 | |||

| Non-sulfated G-17 | 5.3 ± 0.3 min[16][17] | 16.5 ± 1.3 mL·kg⁻¹·min⁻¹[16][17] | 124.3 ± 9.6 mL/kg[16][17] |

| Sulfated G-17 | 2-5x longer than non-sulfated G-17[5] | - | - |

Note: Quantitative data for Sulfated G-17 MCR and Vd were not specified in the cited sources.

Signaling Pathways

Binding of sulfated Gastrin I to the CCK2R on target cells initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.[1][23] The CCK2R couples primarily through Gq and Gα12/13 proteins to activate multiple downstream pathways responsible for cell proliferation, differentiation, and inhibition of apoptosis.[20][24]

Caption: Gastrin I signaling via the CCK2R activates multiple pathways.

Experimental Protocols

In Vivo Assessment of Gastric Acid Secretion in Humans

This protocol provides a generalized framework based on methodologies used in human studies to compare the acid-stimulating effects of sulfated and non-sulfated gastrin.[14][15]

Objective: To determine and compare the dose-response relationship of sulfated and non-sulfated human Gastrin-17 on gastric acid secretion in vivo.

Subjects: A cohort of healthy human volunteers (e.g., n=6) after providing informed consent.[14]

Materials:

-

Synthetic sulfated human Gastrin-17

-

Synthetic non-sulfated human Gastrin-17

-

Sterile saline for infusion

-

Nasogastric tube

-

Aspiration pump

-

pH meter or autotitrator

-

Equipment for intravenous infusion

Procedure:

-

Preparation: Subjects fast overnight. A nasogastric tube is inserted into the stomach for gastric juice collection. An intravenous line is established for peptide infusion.

-

Basal Secretion: Gastric juice is collected for a baseline period (e.g., 60 minutes) to measure basal acid output.

-

Peptide Infusion: A stepwise intravenous infusion of either sulfated or non-sulfated Gastrin-17 is administered. Doses are escalated at set intervals (e.g., every 30-60 minutes). A typical dose range is 12.7 to 478 pmol/kg/h.[14][15] The two forms of gastrin are tested on separate days in a randomized order.

-

Sample Collection: Gastric juice is collected continuously throughout the infusion period, divided into aliquots corresponding to each dose interval. Blood samples are drawn periodically to determine serum gastrin concentrations.

-

Analysis:

-

The volume of each gastric juice sample is measured.

-

The acid concentration is determined by titration with NaOH to a pH of 7.0.

-

Acid output is calculated (mmol/h) for each dose interval.

-

Dose-response curves are constructed to calculate the maximal acid response (Vmax) and the dose required to achieve 50% of the maximal response (ED50).

-

Caption: Workflow for in vivo analysis of gastrin-stimulated acid secretion.

Conclusion

Sulfated human Gastrin I is a potent regulator of gastric physiology. While its sulfation significantly enhances receptor binding affinity and substantially alters its pharmacokinetic profile by protecting it from degradation, this modification does not appear to significantly impact its primary role in stimulating gastric acid secretion in humans, at least for the Gastrin-17 form.[4][5][14] The primary in vivo effects of sulfated Gastrin I, mediated through the CCK2R, encompass the potent stimulation of gastric acid and the critical trophic maintenance of the gastric mucosa. Its role as a growth factor becomes particularly relevant in pathological states of hypergastrinemia, where it is implicated in the development of neuroendocrine tumors and other gastrointestinal cancers. The data underscore the importance of considering post-translational modifications when evaluating the complete physiological and pathophysiological profile of peptide hormones.

References

- 1. Gastrin, CCK, signaling, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The production and role of gastrin-17 and gastrin-17-gly in gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the metabolism of sulfated and unsulfated heptadecapeptide gastrin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Frontiers | The central role of gastrin in gastric cancer [frontiersin.org]

- 9. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gastrin and Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gastrin and gastric epithelial physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Metabolism and acid secretory effect of sulfated and nonsulfated gastrin-6 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 20. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Gastrin: growth enhancing effects on human gastric and colonic tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 24. researchgate.net [researchgate.net]

Gastrin I (Human, Sulfated) Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal growth. Its sulfated form, Gastrin I (human), exerts its pleiotropic effects by activating a complex network of intracellular signaling pathways upon binding to its cognate receptor. This technical guide provides an in-depth exploration of the core signaling cascades initiated by sulfated human Gastrin I, with a focus on the molecular mechanisms, key effector proteins, and their physiological and pathophysiological relevance, particularly in the context of cell proliferation and cancer. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development targeting gastrin-mediated pathways.

Introduction

Gastrin is a key regulator of gastrointestinal physiology, primarily known for its role in stimulating gastric acid secretion. The biologically active forms of gastrin, including sulfated Gastrin I, are processed from a larger precursor molecule, preprogastrin. Gastrin exerts its effects by binding to the cholecystokinin (B1591339) B receptor (CCKBR), also known as the gastrin receptor (GR), a G-protein coupled receptor (GPCR). The activation of CCKBR by Gastrin I initiates a cascade of intracellular signaling events that ultimately modulate cellular functions such as proliferation, migration, and apoptosis. Dysregulation of gastrin signaling has been implicated in various pathological conditions, including the development and progression of gastrointestinal cancers. This guide will provide a detailed overview of the primary signaling pathways activated by sulfated human Gastrin I.

The Gastrin Receptor: Cholecystokinin B Receptor (CCKBR)

The primary receptor for Gastrin I is the CCKBR, a member of the GPCR superfamily. CCKBR binds both gastrin and cholecystokinin (CCK) with high affinity. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins.

Core Signaling Pathways of Gastrin I

Sulfated human Gastrin I activates multiple downstream signaling pathways upon binding to the CCKBR. The major cascades include the Gq/Phospholipase C pathway, the G12/13/RhoA pathway, and the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK pathway. Additionally, the PI3K/Akt and STAT3 signaling pathways are also implicated in gastrin-mediated cellular responses.

Gq/Phospholipase C (PLC) Pathway

Activation of the CCKBR by Gastrin I leads to the coupling and activation of the Gq family of G proteins. This initiates the following cascade:

-

Gαq activation: The activated Gαq subunit dissociates from the Gβγ dimer and activates Phospholipase C-β (PLCβ).

-

PIP2 hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular calcium mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) activation: The increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of Protein Kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream target proteins, leading to various cellular responses, including cell proliferation and gene expression.

G12/13-RhoA Pathway

In addition to Gq, the CCKBR can also couple to the G12/13 family of G proteins, leading to the activation of the RhoA signaling pathway. This pathway is crucial for regulating cell migration and cytoskeletal organization.

-

Gα12/13 activation: Upon Gastrin I binding, the Gα12/13 subunit is activated.

-

RhoGEF activation: Activated Gα12/13 stimulates the activity of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).

-

RhoA activation: RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.

-

ROCK activation: Active, GTP-bound RhoA then activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).

-

Cytoskeletal rearrangement: ROCK phosphorylates various substrates that are involved in the regulation of the actin cytoskeleton, leading to changes in cell shape, motility, and invasion.

EGFR Transactivation and MAPK/ERK Pathway

Gastrin I can also induce the transactivation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This process links GPCR signaling to the potent mitogenic MAPK/ERK pathway.

-

Metalloprotease activation: Gastrin I binding to CCKBR leads to the activation of matrix metalloproteases (MMPs).

-

EGFR ligand release: Activated MMPs cleave membrane-bound EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF), releasing them into the extracellular space.

-

EGFR activation: The released EGFR ligands bind to and activate the EGFR.

-

Grb2/Sos recruitment: Activated EGFR recruits the adaptor protein Grb2 and the guanine nucleotide exchange factor Son of sevenless (Sos).

-

Ras activation: The Grb2-Sos complex activates the small GTPase Ras by promoting GDP-GTP exchange.

-

MAPK cascade: Activated Ras initiates a phosphorylation cascade involving Raf, MEK (MAPK/ERK kinase), and finally ERK (extracellular signal-regulated kinase).

-

Gene transcription: Phosphorylated ERK translocates to the nucleus and activates transcription factors, such as Elk-1, leading to the expression of genes involved in cell proliferation and survival.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important cascade activated by Gastrin I, playing a critical role in cell survival and proliferation.

-

PI3K activation: Gastrin I binding to CCKBR can lead to the activation of PI3K, although the exact mechanism of coupling is not fully elucidated and may involve Gβγ subunits or EGFR transactivation.

-

PIP3 generation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

PDK1 and Akt recruitment: PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B).

-

Akt activation: At the membrane, Akt is phosphorylated and activated by PDK1 and other kinases like mTORC2.

-

Downstream effects: Activated Akt phosphorylates a wide range of substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is also implicated in gastrin signaling, particularly in the context of inflammation and cancer.

-

JAK activation: Gastrin I-induced signaling, potentially through Src family kinases or EGFR transactivation, can lead to the activation of Janus kinases (JAKs).

-

STAT3 phosphorylation: Activated JAKs phosphorylate STAT3 on a critical tyrosine residue.

-

Dimerization and nuclear translocation: Phosphorylated STAT3 molecules form homodimers or heterodimers and translocate to the nucleus.

-

Gene transcription: In the nucleus, STAT3 dimers bind to specific DNA response elements in the promoters of target genes, regulating their transcription. STAT3 target genes are involved in cell proliferation, survival, and angiogenesis.

Quantitative Data on Gastrin I Signaling

A comprehensive compilation of quantitative data for Gastrin I signaling is essential for understanding the potency and efficacy of this hormone. Due to technical limitations during the preparation of this guide, an exhaustive search for all relevant quantitative parameters could not be completed. However, the following table summarizes some of the available data.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (IC50) | |||

| Gastrin I vs. [125I]Gastrin I | ~1 nM | AR42J cells | |

| Functional Response (EC50) | |||

| Gastric epithelial cell proliferation | 6.2 pM | Not specified | |

| Histamine secretion | 0.014 nM | Not specified |

Experimental Protocols

Detailed methodologies are critical for the reproducible investigation of Gastrin I signaling pathways. The following sections outline the general principles and key steps for several essential experimental protocols.

Measurement of Intracellular Calcium Mobilization

Principle: This assay measures changes in intracellular free calcium concentration ([Ca2+]i) in response to Gastrin I stimulation using a fluorescent calcium indicator, such as Fura-2 AM.

General Protocol:

-

Cell Culture: Plate cells (e.g., AR42J) on glass coverslips and grow to an appropriate confluency.

-

Dye Loading: Incubate the cells with Fura-2 AM in a physiological buffer. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.

-

Washing: Gently wash the cells to remove extracellular dye.

-

Stimulation and Measurement: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Perfuse with a buffer containing a known concentration of Gastrin I.

-

Data Acquisition: Excite the Fura-2 loaded cells at two wavelengths (typically 340 nm and 380 nm) and measure the fluorescence emission at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca2+]i.

Western Blot Analysis of ERK1/2 Phosphorylation

Principle: This technique detects the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2 using a phospho-specific antibody.

General Protocol:

-

Cell Culture and Serum Starvation: Culture cells to near confluency and then serum-starve for several hours to reduce basal ERK phosphorylation.

-

Gastrin Stimulation: Treat the cells with Gastrin I at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

RhoA Activation Assay (G-LISA)

Principle: The G-LISA is a quantitative ELISA-based assay that measures the amount of active, GTP-bound RhoA in cell lysates.

General Protocol:

-

Cell Culture and Stimulation: Culture and treat cells with Gastrin I as described for the Western blot protocol.

-

Cell Lysis: Lyse the cells with the provided lysis buffer.

-

Assay Procedure:

-

Add the cell lysates to a 96-well plate coated with a Rho-GTP-binding protein.

-

Active RhoA in the lysate will bind to the plate.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for RhoA.

-

Add an HRP-conjugated secondary antibody.

-

Add an HRP substrate and measure the absorbance to quantify the amount of active RhoA.

-

Cell Proliferation Assay (MTT/XTT Assay)

Principle: These colorimetric assays measure cell proliferation based on the metabolic activity of the cells. Viable cells with active metabolism reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.

General Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Gastrin Treatment: Treat the cells with various concentrations of Gastrin I.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add the MTT or XTT reagent to the wells and incubate for a few hours.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.

Conclusion

Sulfated human Gastrin I initiates a complex and interconnected network of signaling pathways that are fundamental to its physiological and pathological functions. The activation of the CCKBR triggers multiple cascades, including the Gq/PLC, G12/13/RhoA, and transactivation of the EGFR leading to MAPK/ERK signaling, as well as the PI3K/Akt and STAT3 pathways. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is paramount for the development of novel therapeutic strategies targeting gastrin-related diseases, particularly gastrointestinal cancers. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of Gastrin I signaling.

The Discovery and History of Sulfated Gastrin I: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin, a key peptide hormone in the regulation of gastric acid secretion, exists in multiple molecular forms. The discovery of its sulfated and non-sulfated variants, Gastrin II and Gastrin I respectively, by Gregory and Tracy in the 1960s, marked a pivotal moment in gastrointestinal endocrinology. This technical guide provides an in-depth exploration of the discovery, history, and differential biological activities of sulfated Gastrin I. We present a compilation of quantitative data, detailed experimental protocols for its study, and a visualization of its primary signaling pathway to serve as a comprehensive resource for researchers in physiology, pharmacology, and drug development.

Discovery and Historical Perspective

The existence of a hormonal substance from the gastric antrum that stimulates acid secretion was first proposed by John S. Edkins in 1905, which he named "gastrin".[1] However, it was the seminal work of Roderic Alfred Gregory and Hilda Tracy at the University of Liverpool in the mid-20th century that led to the isolation and characterization of this hormone.[2][3] Their meticulous efforts, involving the processing of hundreds of porcine stomachs, resulted in the purification of two distinct forms of gastrin.[2] In 1964, they published their findings, designating the two peptides as Gastrin I and Gastrin II.[3] Subsequent structural analysis revealed that both were heptadecapeptides, with the sole difference being the sulfation of the tyrosine residue at position 12 in Gastrin II, making it the sulfated counterpart to Gastrin I.[3] This discovery was the first to identify sulfation as a post-translational modification of a peptide hormone, opening a new avenue of research into the physiological significance of this modification.

Quantitative Analysis of Sulfated vs. Non-sulfated Gastrin I

The sulfation of Gastrin I has been shown to modulate its biological activity, including its binding affinity to the cholecystokinin (B1591339) B receptor (CCKBR), its potency in stimulating gastric acid secretion, and its metabolic stability. The following tables summarize key quantitative data from various studies.

Table 1: Comparative Binding Affinity for the Cholecystokinin B Receptor (CCKBR)

| Ligand | Cell Type/Preparation | Kd (nM) | Reference |

| Sulfated Gastrin-17 (Gastrin II) | Guinea pig pancreatic acini | 0.08 | [4] |

| Non-sulfated Gastrin-17 (Gastrin I) | Guinea pig pancreatic acini | 1.5 | [4] |

| Sulfated Gastrin-17 | Transfected COS cells | Increased affinity ~50-fold vs. non-sulfated | [5] |

| Non-sulfated Gastrin-17 | Transfected COS cells | Baseline affinity | [5] |

Table 2: Potency for Gastric Acid Secretion in Humans

| Parameter | Sulfated Gastrin-17 | Non-sulfated Gastrin-17 | Reference |

| Maximal Acid Response (mmol/h) | 35.7 ± 4.3 | 39.8 ± 7.5 | [6] |

| 50% Effective Dose (pmol/kg/h) | 22.2 ± 6.7 | 29.3 ± 5.8 | [6] |

| 50% Effective Serum Concentration (pmol/L) | 34.7 ± 5.0 | 42.5 ± 11.8 | [6] |

Table 3: Pharmacokinetic Properties in Humans

| Parameter | Sulfated Gastrin-6 | Non-sulfated Gastrin-6 | Non-sulfated Gastrin-17 | Reference |

| Half-life (min) | 2.1 ± 0.3 | 1.9 ± 0.3 | 5.3 ± 0.3 | [7] |

| Metabolic Clearance Rate (MCR) (ml/kg/min) | 42.8 ± 3.7 | 139.4 ± 9.6 | 16.5 ± 1.3 | [7] |

| Apparent Volume of Distribution (Vd) (ml/kg) | 139.0 ± 30.5 | 392.0 ± 81.6 | 124.3 ± 9.6 | [7] |

Experimental Protocols

Isolation and Separation of Sulfated and Non-sulfated Gastrin

The original method developed by Gregory and Tracy involved a multi-step extraction and purification process from porcine antral mucosa.[2] Modern approaches utilize high-performance liquid chromatography (HPLC) for efficient separation.

Protocol: Reversed-Phase HPLC Separation

-

Sample Preparation: Prepare a crude extract of gastrin from tissue homogenates.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 0-60% B over 60 minutes).

-

Detection: UV absorbance at 214 nm.

-

Elution: Non-sulfated Gastrin I will elute slightly earlier than the more polar sulfated Gastrin I (Gastrin II).

-

Fraction Collection: Collect fractions corresponding to the two peaks for further analysis.

Competitive Binding Assay for CCKBR

This protocol outlines a method to determine the binding affinity of sulfated and non-sulfated gastrin to the CCKBR expressed in a suitable cell line.

-

Cell Culture: Culture cells stably expressing the human CCKBR (e.g., A431 or CHO cells) to confluence in appropriate media.

-

Radioligand: Prepare a radiolabeled ligand, typically 125I-labeled non-sulfated gastrin-17.

-

Incubation:

-

In a 96-well plate, add a fixed concentration of radiolabeled gastrin to each well.

-

Add increasing concentrations of unlabeled competitor (sulfated or non-sulfated gastrin) to different wells.

-

Add the CCKBR-expressing cells to each well.

-

Incubate at 37°C for a predetermined time to reach binding equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter to trap the cells with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.

-

Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and subsequently the dissociation constant (Kd) using appropriate software.

-

Radioimmunoassay (RIA) for Gastrin

This protocol describes a competitive immunoassay for the quantification of gastrin in biological samples.

-

Reagent Preparation:

-

Antibody: A specific polyclonal or monoclonal antibody against gastrin.

-

Radiolabeled Gastrin (Tracer): 125I-labeled gastrin.

-

Standard: A series of known concentrations of unlabeled gastrin.

-

Sample: Plasma or serum from the subject.

-

-

Assay Procedure:

-

Pipette a fixed volume of the gastrin antibody and the radiolabeled gastrin into a series of tubes.

-

Add either the standard gastrin solutions or the unknown samples to the respective tubes.

-

Incubate the mixture for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding.

-

-

Separation:

-

Add a separation reagent (e.g., a second antibody that precipitates the primary antibody, or charcoal to adsorb free gastrin) to separate the antibody-bound gastrin from the free gastrin.

-

Centrifuge the tubes to pellet the bound fraction.

-

-

Measurement:

-

Measure the radioactivity in the pellet (bound fraction) or the supernatant (free fraction) using a gamma counter.

-

-

Calculation:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the gastrin standards.

-

Determine the concentration of gastrin in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

-

Signaling Pathway of Sulfated Gastrin I

Sulfated Gastrin I, like its non-sulfated counterpart, exerts its primary physiological effects by binding to the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor.[4] The binding of gastrin to CCKBR on enterochromaffin-like (ECL) cells and parietal cells initiates a signaling cascade that ultimately leads to gastric acid secretion.[6][8]

Caption: Gastrin I signaling via the CCKBR.

The binding of sulfated Gastrin I to the CCKBR activates the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and both Ca²⁺ and DAG activate protein kinase C (PKC). The activation of PKC, along with other downstream effectors like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, leads to the physiological responses of histamine release from ECL cells and the activation of the H⁺/K⁺-ATPase in parietal cells, resulting in gastric acid secretion.[5][9][10]

Conclusion

The discovery of sulfated Gastrin I was a landmark in peptide hormone research, highlighting the importance of post-translational modifications in determining biological function. While both sulfated and non-sulfated forms of gastrin stimulate gastric acid secretion, subtle differences in their receptor affinity and metabolic stability suggest potentially distinct physiological roles that continue to be an area of active investigation. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of gastrin biology and its implications for human health and disease.

References

- 1. Human CCKBR (Gastrin/cholecystokinin type B receptor) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 2. physoc.org [physoc.org]

- 3. researchgate.net [researchgate.net]

- 4. Gastrin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Gene Expression and Regulation of Sulfated Human Gastrin I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals